2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one
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Overview
Description
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is a novel compound belonging to the piericidin family, which are microbial metabolites produced by actinomycetes, particularly from the genus Streptomyces . This compound has garnered attention due to its unique biological activities, including vasodilating and depressor effects .
Preparation Methods
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is produced by the fermentation of Streptomyces pactum Me2108 . The fermentation process involves growing the strain in a medium containing glycerol, yeast extract, and other nutrients at 28°C for several days . The compound is then isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include various derivatives of this compound, such as diacetate and methyl ether derivatives .
Scientific Research Applications
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a probe to study the mitochondrial electron transport chain due to its role as a NADH-ubiquinone oxidoreductase (complex I) inhibitor . In biology, it has been investigated for its potential to modulate amyloid β production in Alzheimer’s disease . In medicine, its vasodilating properties make it a candidate for treating cardiovascular diseases . Additionally, it has industrial applications in the development of new antibiotics and insecticides .
Mechanism of Action
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one exerts its effects by inhibiting the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species . The compound’s vasodilating effects are likely due to its ability to modulate vascular smooth muscle cell function .
Comparison with Similar Compounds
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one is similar to other piericidins, such as piericidin A and piericidin B . it is unique in its specific structural modifications, which confer distinct biological activities . Other similar compounds include Mer-A2026B, which is another derivative produced by Streptomyces pactum Me2108 .
Properties
Molecular Formula |
C26H39NO3 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C26H39NO3/c1-17(2)14-20(5)26(29)21(6)15-19(4)11-9-10-18(3)12-13-23-22(7)24(28)16-25(27-23)30-8/h9,11-12,14-17,21,26,29H,10,13H2,1-8H3,(H,27,28)/b11-9+,18-12+,19-15+,20-14+ |
InChI Key |
CHFFBNSQZJTFMA-HPVRZXAJSA-N |
Isomeric SMILES |
CC1=C(NC(=CC1=O)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C(C)C)/C)O)/C |
Canonical SMILES |
CC1=C(NC(=CC1=O)OC)CC=C(C)CC=CC(=CC(C)C(C(=CC(C)C)C)O)C |
Synonyms |
Mer A2026A Mer-A2026A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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